Lénidomide-C5-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

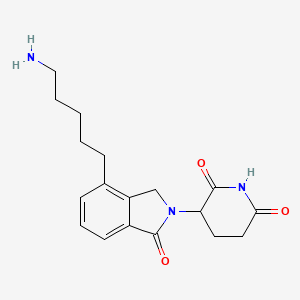

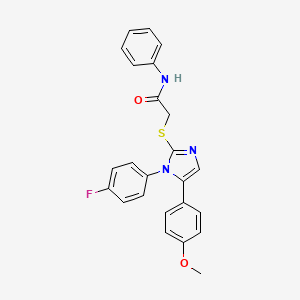

3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4. The purity is usually 95%.

BenchChem offers high-quality 3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Traitement du cancer

Le Lénidomide-C5-NH2 a montré un potentiel prometteur en thérapie anticancéreuse. Plus précisément :

- Carcinome adénoïde kystique (CAC) : Une étude de phase 1 combinant le lénidomide à l’évérolimus a démontré la sécurité et l’efficacité chez les patients atteints de tumeurs solides avancées, notamment de CAC. La combinaison a conduit à des réponses partielles et à une maladie stable chez les patients atteints de CAC .

- Myélome multiple (MM) : Le lénidomide, un médicament immunomodulateur, est couramment utilisé pour le traitement du MM. Il module les réponses immunitaires, inhibe l’angiogenèse et améliore la cytotoxicité des cellules T et des cellules tueuses naturelles .

Dégradation ciblée des protéines

Le this compound fait partie du conjugué E3 Ligase-Linker, un composant des chimères de ciblage de la protéolyse (PROTAC). Ces molécules recrutent des ligases E3 ubiquitine pour dégrader des protéines spécifiques. Par exemple :

- Dégradation de KRAS muté : Des composés bifonctionnels qui se lient préférentiellement aux protéines KRAS mutées et recrutent des ligases E3 ont été explorés pour le traitement des maladies associées à KRAS .

Drépanocytose

De nouveaux dérivés substitués de la pipéridine-2,6-dione, y compris le this compound, ont été étudiés pour réduire les niveaux d’expression de la protéine à motif de doigt de zinc largement espacé (WIZ) et induire l’expression de la protéine d’hémoglobine fœtale (HbF). Cette application est pertinente pour le traitement de la drépanocytose .

Effets anti-inflammatoires

Les dérivés du lénidomide présentent des propriétés anti-inflammatoires. Bien que des études spécifiques sur le this compound soient limitées, sa similitude structurale suggère une activité anti-inflammatoire potentielle .

Effets antiprolifératifs

Les alcaloïdes de la pipéridine, y compris les dérivés du lénidomide, ont démontré des effets antiprolifératifs contre divers cancers. Ces composés inhibent la croissance et la métastase des cellules cancéreuses .

Mécanisme D'action

Target of Action

Lenalidomide-C5-NH2, also known as “3-(4-(5-aminopentyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione” or “E3 Ligand-Linker Conjugate 4”, primarily targets the E3 ubiquitin ligase complex protein, cereblon . Cereblon is a substrate adaptor of the CRL4 CRBN E3 ubiquitin ligase . The compound also targets specific transcription factors such as IKZF1 and IKZF3 .

Mode of Action

Lenalidomide-C5-NH2 functions as a molecular glue, inducing the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . This interaction leads to the proteasomal degradation of these transcription factors . The compound also modulates the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase .

Biochemical Pathways

The compound affects multiple biochemical pathways. It induces apoptosis and affects the Phosphotidylinositol pathway in CLL cells by decreasing activation of pro-survival kinases, erk1/2 and Akt2 . It also inhibits the release of TNF and other cytokines including interleukin-6 (IL-6), a critical growth factor for multiple myeloma cells .

Pharmacokinetics

Oral lenalidomide is rapidly and highly absorbed (>90% of dose) under fasting conditions . Food affects oral absorption, reducing area under the concentration–time curve (AUC) by 20% and maximum concentration (Cmax) by 50% . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours . Its pharmacokinetics are consistent across patient populations, regardless of the type of hematologic malignancy .

Result of Action

The compound’s action results in the proteasomal degradation of specific disease-related proteins . This degradation kills multiple myeloma cells . In del (5q) myelodysplastic syndrome, lenalidomide induces the degradation of CK1α, which preferentially affects del (5q) cells because they express this gene at haploinsufficient levels .

Action Environment

The action of Lenalidomide-C5-NH2 can be influenced by environmental factors such as the presence of other drugs. For instance, when lenalidomide is administered at the same time with proteasome inhibitors, lenalidomide-induced degradation occurs before the onset of proteasomal blockade . This aspect of lenalidomide’s function seems to be particularly relevant in the setting of maintenance therapy and in the presence of minimal residual disease .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Lenalidomide-C5-NH2 has been shown to be an immunomodulator, affecting both cellular and humoral limbs of the immune system . It also has anti-angiogenic properties . It works through various mechanisms of actions that promote malignant cell death and enhance host immunity .

Cellular Effects

Lenalidomide-C5-NH2 has been shown to modulate different components of the immune system by altering cytokine production, regulating T cell co-stimulation, and augmenting the NK cell cytotoxicity . It also has effects on signal transduction that can partly explain its selective efficacy in subsets of MDS .

Molecular Mechanism

Lenalidomide-C5-NH2 acts by a novel drug mechanism—modulation of the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . In multiple myeloma, lenalidomide induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . Subsequent proteasomal degradation of these transcription factors kills multiple myeloma cells .

Temporal Effects in Laboratory Settings

Lenalidomide-C5-NH2 has been shown to induce more potent CTL responses against SOCS1 re-expressing–MM cells than unmodified MM cells over time . This suggests that modulation of SOCS1 may enhance immune response and efficacy of Lenalidomide-C5-NH2 in MM .

Dosage Effects in Animal Models

In mice, lenalidomide was administered in doses, which provided comparable pharmacokinetics to human patients . Dose-dependent kinetics were observed over the evaluated dosing range . Administration of 0.5 and 10 mg/kg resulted in systemic bioavailability ranges of 90–105% and 60–75% via IP and oral routes, respectively .

Metabolic Pathways

Lenalidomide-C5-NH2 works through various mechanisms of actions that promote malignant cell death and enhance host immunity . The exact metabolic pathways that the product is involved in are not well known .

Transport and Distribution

Lenalidomide-C5-NH2 is rapidly and highly absorbed (>90% of dose) under fasting conditions . It distributes into semen but is undetectable 3 days after stopping treatment . Lenalidomide was detectable in the brain only after IV dosing of 5 and 10 mg/kg .

Subcellular Localization

The exact subcellular localization of Lenalidomide-C5-NH2 is not well known. It has been shown that lenalidomide, a derivative of thalidomide, binds to an E3 ubiquitin ligase complex and modulates its substrate specificity, resulting in the proteasomal degradation of specific disease-related proteins .

Propriétés

IUPAC Name |

3-[7-(5-aminopentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c19-10-3-1-2-5-12-6-4-7-13-14(12)11-21(18(13)24)15-8-9-16(22)20-17(15)23/h4,6-7,15H,1-3,5,8-11,19H2,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXXBKHLDNFHCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2491802.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B2491804.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2491808.png)

![methyl 2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491809.png)

![2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2491813.png)

![7-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2491815.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2491822.png)